

IUPAC name for 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

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Compound of Interest

Compound Name: 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid

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An In-depth Technical Guide to 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its role in the creation of novel therapeutic agents.

Chemical Identity and Properties

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid, also known by its IUPAC name 1-(phenylmethoxycarbonyl)piperidine-3-carboxylic acid, is a derivative of piperidine, a common scaffold in medicinal chemistry.^{[1][2]} The presence of a benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen and a carboxylic acid at the 3-position makes it a versatile intermediate for complex molecular synthesis.^[2]

Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	1-(phenylmethoxycarbonyl)piperidine-3-carboxylic acid	[1]
Synonyms	N-Cbz-nipecotic acid, 1-Carbobenzoxy-3-piperidinecarboxylic Acid, 1-Z-Piperidine-3-carboxylic acid	[1][2]
CAS Number	78190-11-1	[1][2][3]
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[1][2][3]
Molecular Weight	263.29 g/mol	[1][2][3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	110-113 °C (for the (R)-enantiomer)	[4]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
XLogP3-AA	1.6	[1]

Spectroscopic Analysis

The structural features of **1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid** give rise to a characteristic spectroscopic profile.

- **Infrared (IR) Spectroscopy:** The IR spectrum is distinguished by several key absorptions. A very broad band is expected between 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands.[5] The carbonyl (C=O) stretching of the carboxylic acid typically appears as a strong band in the 1690-1760 cm⁻¹ region.[5] An additional strong C=O stretching absorption from the benzyloxycarbonyl

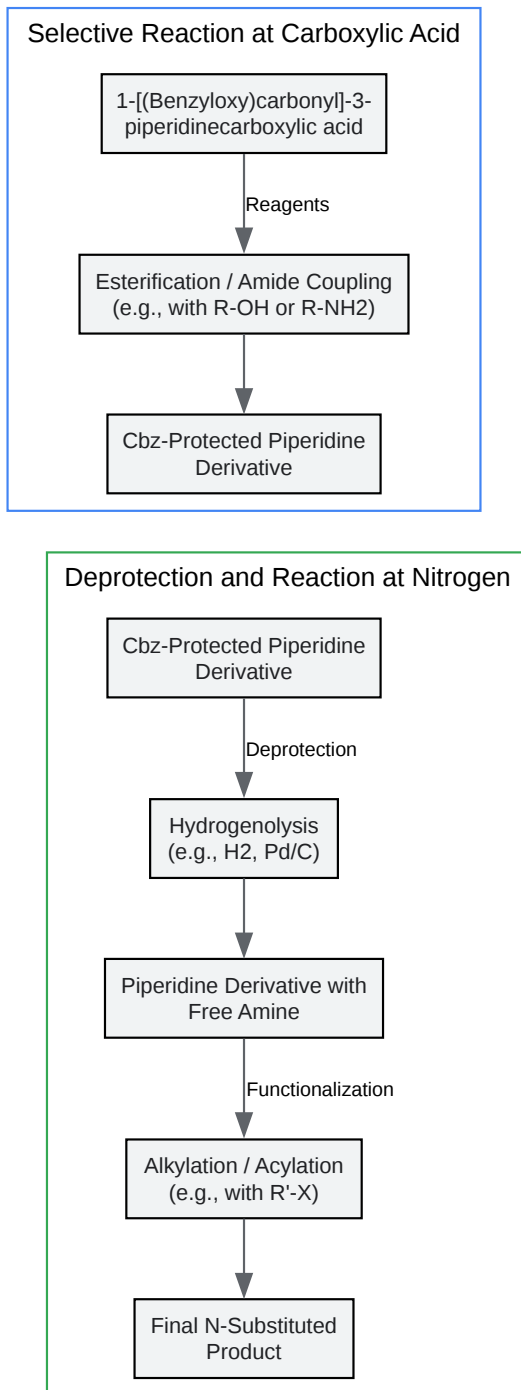
(carbamate) group is also expected around $1680\text{--}1700\text{ cm}^{-1}$. The C-O stretching of the carboxylic acid will show a band between $1210\text{--}1320\text{ cm}^{-1}$.^{[5][6]}

- Nuclear Magnetic Resonance (NMR) Spectroscopy: In ^1H NMR, the protons on the carbon adjacent to the carbonyl group typically resonate around $2\text{ }\delta$.^{[7][8]} The ^{13}C NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the $160\text{--}180\text{ }\delta$ range.^[7]

Role in Synthetic Chemistry

This compound is a valuable intermediate in organic synthesis, primarily due to the orthogonal nature of its functional groups. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the secondary amine of the piperidine ring. This allows for selective chemical transformations to be performed on the carboxylic acid moiety without interference from the nitrogen atom. Subsequently, the Cbz group can be readily removed under mild hydrogenolysis conditions to liberate the free amine for further functionalization. This strategic protection and deprotection sequence is fundamental in the multi-step synthesis of complex drug candidates.

General Synthetic Utility Workflow



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Caption: Synthetic workflow using the target molecule.

Experimental Protocols

The synthesis of enantiomerically pure forms of this compound is crucial for drug development. A common method involves the chiral resolution of the racemic mixture.

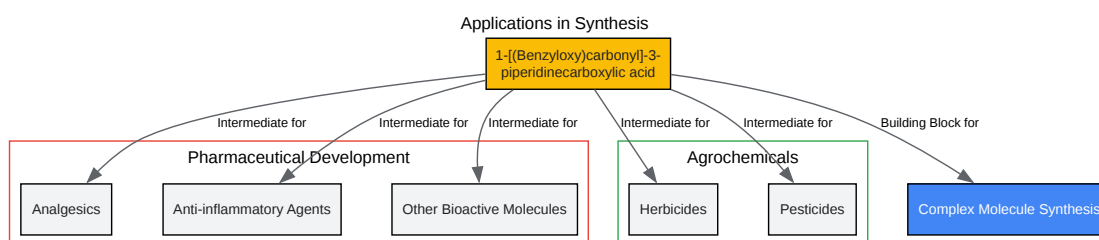
Protocol: Chiral Resolution of (±)-N-Cbz-3-piperidinecarboxylic acid[9]

- **Salt Formation:** Dissolve racemic N-Cbz-3-piperidinecarboxylic acid in a suitable organic solvent (e.g., ethanol). Heat the solution with stirring to 40-50 °C.
- **Resolving Agent Addition:** Slowly add a solution of an enantiomerically pure resolving agent, such as (R)-phenylethylamine, in the same organic solvent to the heated mixture.
- **Diastereomeric Salt Crystallization:** After the addition is complete, maintain the temperature and stir for 20-30 minutes. Slowly cool the mixture to 10-15 °C to induce crystallization of the less soluble diastereomeric salt.
- **Isolation:** Collect the precipitated salt by suction filtration and dry.
- **Purification:** To enhance the enantiomeric excess (ee), recrystallize the diastereomeric salt from a hot solvent like ethanol. Repeat this process until the desired ee (e.g., >99%) is achieved.
- **Liberation of the Free Acid:** Dissolve the purified diastereomeric salt in a biphasic system (e.g., water and ethyl acetate). Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, to a pH of 1-2.
- **Extraction:** Extract the liberated enantiomerically pure N-Cbz-3-piperidinecarboxylic acid into the organic layer (ethyl acetate).
- **Final Product:** Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product.

Applications in Drug Development and Research

1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is a crucial building block in the synthesis of a wide range of biologically active molecules.[2]

- **Pharmaceuticals:** It is extensively used as a key intermediate in the development of novel therapeutics, particularly in the fields of analgesics and anti-inflammatory agents.[2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.
- **Agrochemicals:** The compound also finds application in the synthesis of modern agrochemicals, including potential herbicides and pesticides, contributing to crop protection. [2]
- **Organic Synthesis:** Its well-defined structure and predictable reactivity make it an ideal starting material for creating complex molecules and exploring new chemical pathways.[2]



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Caption: Key application areas for the title compound.

Safety and Handling

According to GHS classifications, this compound is known to cause skin and serious eye irritation.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[4] The compound should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents.[4]

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